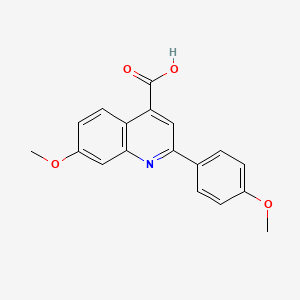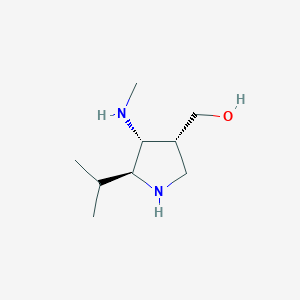
((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with an isopropyl group, a methylamino group, and a hydroxymethyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The isopropyl, methylamino, and hydroxymethyl groups are introduced through various substitution reactions.
Chiral Resolution: The compound is resolved into its chiral forms using techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
Asymmetric Synthesis: Using chiral catalysts or reagents to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxymethyl group.
Substitution: Replacement of the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmacology: As a potential drug candidate for various therapeutic applications.
Industry: As a precursor for the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” lies in its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
[(3R,4R,5S)-4-(methylamino)-5-propan-2-ylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C9H20N2O/c1-6(2)8-9(10-3)7(5-12)4-11-8/h6-12H,4-5H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
LFVHNRVSHTYASE-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H]([C@@H](CN1)CO)NC |
Canonical SMILES |
CC(C)C1C(C(CN1)CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



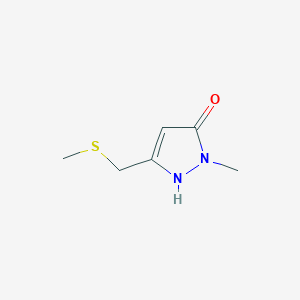
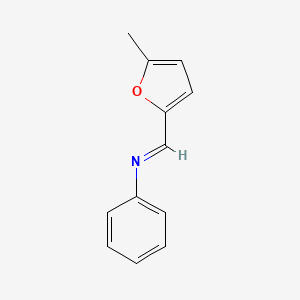
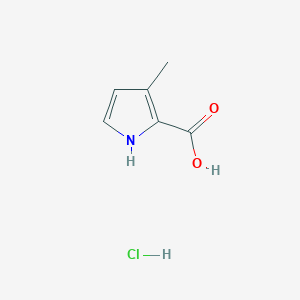
![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

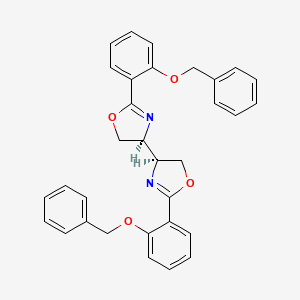
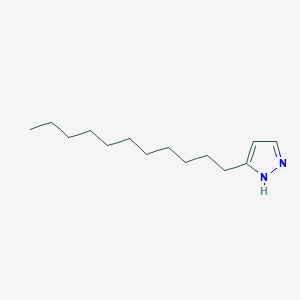

![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
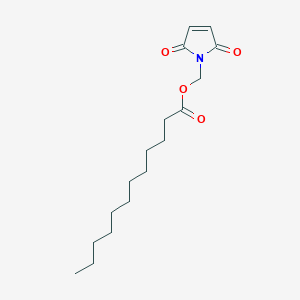
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
